4-Methyl-3-oxopentanenitrile

Overview

Description

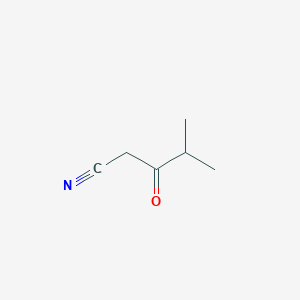

4-Methyl-3-oxopentanenitrile: is an organic compound with the molecular formula C6H9NO. It is also known by other names such as isobutanoylacetonitrile and 4-methyl-3-oxovaleronitrile . This compound is characterized by a nitrile group (-CN) attached to a pentane chain with a ketone group (C=O) at the third position and a methyl group (CH3) at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-oxopentanenitrile can be synthesized through various methods. One common method involves the reaction of ethyl isobutyrate with sodium hydride in the presence of acetonitrile. The reaction is carried out in a solvent such as 1,4-dioxane at ambient temperature .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-oxopentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

4-Methyl-3-oxopentanenitrile has several notable applications in scientific research:

Organic Synthesis

It serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecules .

Medicinal Chemistry

The compound is utilized as a building block in the development of potential drug candidates. For instance, it has been used in studies focusing on deuterated heterocycles, where it contributed to the synthesis of biologically active compounds with improved isotopic labeling .

Enzyme-Catalyzed Reactions

This compound is employed in enzymatic studies involving nitriles and ketones, helping researchers understand enzyme mechanisms and kinetics better.

Material Science

In industrial applications, this compound is used in producing specialty chemicals and materials due to its unique chemical properties. Its reactivity allows for the development of new materials with specific functionalities.

Case Study 1: Synthesis of Heterocycles

In a study published by the National Institutes of Health, this compound was utilized to synthesize deuterated heterocycles under controlled conditions. The results indicated significant incorporation of deuterium into the products, demonstrating the compound's utility in advanced synthetic methodologies .

Case Study 2: Biginelli Reaction

Another research highlighted its role in the Biginelli reaction, where it was combined with aldehydes and urea to yield substituted dihydropyrimidinones. This application showcases its importance in synthesizing biologically relevant compounds .

Mechanism of Action

The mechanism of action of 4-methyl-3-oxopentanenitrile involves its reactivity due to the presence of both nitrile and ketone functional groups. These groups can participate in various chemical reactions, making the compound a versatile intermediate. The nitrile group can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions .

Comparison with Similar Compounds

- 4-Methyl-3-oxovaleronitrile

- Isobutanoylacetonitrile

- 1-Cyano-3-methylbutan-2-one

Comparison: 4-Methyl-3-oxopentanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .

Biological Activity

4-Methyl-3-oxopentanenitrile is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields.

Chemical Structure and Properties

This compound has the chemical formula C6H10N2O and is characterized by a nitrile functional group attached to a ketone. Its structure allows for various chemical reactions, making it a versatile compound in synthetic organic chemistry.

The biological activity of this compound primarily involves its interaction with specific protein targets within cells. Notably, it has been shown to disrupt cell membrane integrity by inhibiting ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane structure. This inhibition occurs through the compound's interaction with cytochrome P450 enzymes involved in the demethylation process of lanosterol, leading to impaired cell function and increased susceptibility to antifungal agents.

| Target | Function | Effect of this compound |

|---|---|---|

| Cytochrome P450 | Ergosterol biosynthesis | Inhibition leading to compromised cell membrane |

| Hsp90 Protein | Chaperone for protein folding | Altered function impacting virulence in pathogens |

Antifungal Properties

Research indicates that this compound exhibits antifungal activity by targeting heat shock protein 90 (Hsp90), which is essential for fungal growth and survival. This mechanism has been explored in the context of Candida albicans and Cryptococcus neoformans, where the compound enhances the efficacy of existing antifungal treatments like fluconazole by converting fungistatic activity into fungicidal effects .

Anticancer Potential

In addition to its antifungal properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cells, by inducing apoptosis and affecting cell cycle progression. The compound's ability to modulate key signaling pathways in cancer cells highlights its potential as a therapeutic agent .

Case Studies

- Antifungal Activity Study : A study evaluating the effects of this compound on C. neoformans showed that it significantly reduced fungal viability when used in combination with fluconazole. The study highlighted the compound's role in enhancing the antifungal response through Hsp90 inhibition .

- Anticancer Activity Assessment : In vitro studies on NSCLC cell lines revealed that certain derivatives of this compound exhibited IC50 values as low as 1.48 µM, indicating potent antiproliferative effects comparable to established chemotherapeutics. The mechanism involved apoptosis induction and disruption of cellular signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and bioavailability, which are critical for its therapeutic applications. Understanding its metabolism and elimination pathways will be essential for optimizing dosage regimens in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-3-oxopentanenitrile, and how can reaction conditions be optimized for yield?

Answer: The synthesis of this compound (C₆H₉NO) typically involves nucleophilic substitution or condensation reactions. For example, analogous β-keto nitriles like methyl 3-oxo-pentanoate derivatives are synthesized via one-step reactions using alkyl halides and nitriles (e.g., methyl bromoacetate and propionitrile) under anhydrous conditions . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.

- Catalyst use : Base catalysts like NaH or K₂CO₃ facilitate deprotonation of active methylene groups.

- Temperature control : Maintaining 0–25°C minimizes side reactions like over-oxidation.

Yield improvements (>70%) can be achieved by monitoring reaction progress via TLC and quenching intermediates promptly .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer: Characterization requires a combination of techniques:

- NMR :

- ¹H NMR : The ketone carbonyl (δ 2.1–2.5 ppm) and nitrile group (no direct proton signal) are inferred from adjacent protons.

- ¹³C NMR : Distinct peaks for the nitrile carbon (δ 115–120 ppm) and ketone carbonyl (δ 205–215 ppm).

- IR : Strong absorbance for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 111 (C₆H₉NO⁺) with fragmentation patterns confirming structural motifs.

Data interpretation must align with IUPAC guidelines for compound naming and spectral assignments .

Advanced Research Questions

Q. How do the electronic properties of the ketone and nitrile groups in this compound influence its reactivity in nucleophilic addition reactions?

Answer: The electron-withdrawing nitrile group increases the electrophilicity of the adjacent ketone, making it susceptible to nucleophilic attack. For example:

- Grignard Reagents : Add to the ketone carbonyl, forming tertiary alcohols.

- Reduction : Selective reduction of the ketone (e.g., NaBH₄) yields 4-methyl-3-hydroxypentanenitrile, while LiAlH₄ reduces both ketone and nitrile.

Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity, validated by experimental outcomes .

Q. What strategies can resolve contradictions in experimental data (e.g., unexpected byproducts) during the synthesis of derivatives of this compound?

Answer: Contradictions often arise from unoptimized conditions or side reactions. Methodological approaches include:

- Statistical Analysis : Apply heterogeneity metrics (e.g., I² statistic) to assess variability in replicate experiments .

- Byproduct Identification : Use LC-MS or GC-MS to trace impurities. For example, aldol condensation byproducts may form if basic conditions are prolonged.

- DoE (Design of Experiments) : Systematically vary parameters (pH, temperature) to isolate contributing factors .

Q. What are the best practices for ensuring reproducibility and ethical compliance in studies involving this compound?

Answer:

- Data Retention : Preserve raw spectroscopic data, chromatograms, and synthetic protocols for ≥5 years to enable independent verification .

- Ethical Reporting : Disclose conflicts of interest and avoid redundant publication of similar datasets (e.g., minor variations in reaction conditions without novel insights) .

- Collaborative Sharing : Use platforms like Zenodo to share crystallographic data or NMR spectra, citing DOIs in publications .

Q. How can computational modeling enhance the design of novel reactions involving this compound?

Answer:

- Reaction Mechanism Simulations : Tools like Gaussian or ORCA model transition states to predict feasibility of pathways (e.g., cyclization to form pyridine derivatives).

- Solvent Effects : COSMO-RS calculations optimize solvent selection for reactions requiring high dielectric environments.

- Docking Studies : If used in medicinal chemistry, molecular docking predicts interactions with biological targets (e.g., enzymes inhibited by nitrile-containing analogs) .

Q. Methodological Considerations Table

Properties

IUPAC Name |

4-methyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(2)6(8)3-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZGTORDNRVMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435912 | |

| Record name | 4-methyl-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29509-06-6 | |

| Record name | 4-methyl-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-oxopentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.